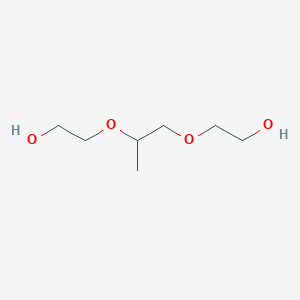
Pluronic F-127
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pluronic P-123 is a triblock copolymer composed of a central hydrophobic chain of poly(propylene oxide) (70 units) flanked by two hydrophilic chains of poly(ethylene oxide) (20 units each). A polymer with the formula HO[CH2CH2O]2O[CH2CH(CH3)O]70[CH2CH2O]2OH. It has a role as a nonionic surfactant.
Wissenschaftliche Forschungsanwendungen
Topical Administration of Anticancer Agents : Pluronic F-127 gels have been evaluated for their potential in topical drug delivery systems for anticancer agents like 5-Fluorouracil and adriamycin. The studies focus on the effects of Pluronic F-127 concentration, temperature, and drug concentration on release rates, highlighting its potential in reverse thermal gelation behavior and good drug release characteristics (Miyazaki, Takeuchi, Yokouchi, & Takada, 1984).
Bone Tissue Engineering : Research has explored the effect of Pluronic F-127 on osteoblast viability and phenotype maintenance in vitro. This study assesses its potential use as a cell carrier in bone tissue engineering, despite some noted decreases in osteoblast viability (Brunet-Maheu et al., 2009).
Pharmaceutical Formulations : Pluronic F-127 is notable for its high viscosity and compatibility with various substances, making it an excellent drug delivery system for different routes of administration. Its ability to form gels containing penetration enhancers is particularly effective for anti-inflammatory medications (Escobar-Chávez et al., 2006).
Wound Healing : Studies have shown that topical application of Pluronic F-127 gel enhances cutaneous wound healing in rats. It stimulates the expression of growth factors like VEGF and TGF-β₁, and promotes collagen synthesis, indicating its potential in healing applications (Kant et al., 2014).
Grafting Material Carriers : Pluronic polyols like F-127 have been used as carriers for grafting materials in rat calvaria defects, aiding in early collagen synthesis and microcirculation. This enhances wound healing, although their overall impact on bone wound healing as measured by the percentage of bone fill was not significantly different from controls (Fowler et al., 2002).
Gelation Properties Modification : Research on the effect of additives on Pluronic F-127's gelation properties highlights its potential as a depot drug delivery system. The additives impact the gelation temperature and properties, influencing the release of drugs injected in PF-127 solutions (Gilbert, Davies, Palin, & Hadgraft, 1986).
Topical and Transdermal Drug Administration : The thermo-responsive nature of Pluronic F-127 makes it a prime candidate for drug delivery systems designed for topical and transdermal administration. Its properties allow for controlled drug permeation through the skin, either promoting or retarding drug delivery depending on the system's design (Almeida et al., 2012).
Drug Release Studies : Various studies have focused on drug release from Pluronic F-127 gels, examining factors like drug and polymer concentration, and the impact of different substances on the release rate. These studies are crucial in developing effective drug delivery systems using PF-127 (Gilbert et al., 1986; Chen-Chow & Frank, 1981).
Eigenschaften
CAS-Nummer |
721929-01-7 |
|---|---|
Produktname |
Pluronic F-127 |
Molekularformel |
C7H16O4 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)propoxy]ethanol |
InChI |
InChI=1S/C7H16O4/c1-7(11-5-3-9)6-10-4-2-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
OQNWUUGFAWNUME-UHFFFAOYSA-N |
SMILES |
CC(COCCO)OCCO |
Kanonische SMILES |
CC(COCCO)OCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



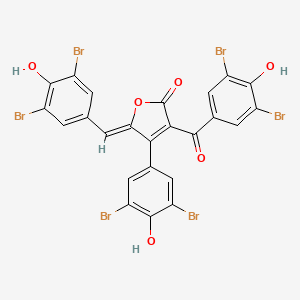
![(2E)-3-Methyl-5-[(1R,3S)-2,2-dimethyl-3-hydroxy-6-methylenecyclohexyl]-2-pentene-1-ol](/img/structure/B1247546.png)

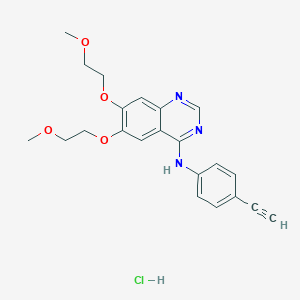
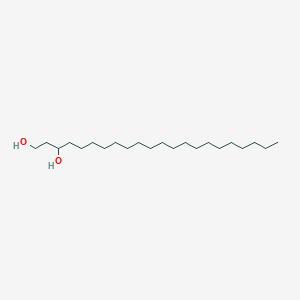
![Benzo[g]pteridine](/img/structure/B1247554.png)
![(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1247555.png)
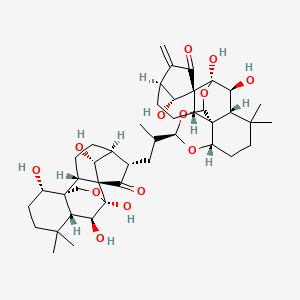

![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)



![[6-O-(2-aminoethylphosphono)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1247567.png)